2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid
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Overview
Description
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound belongs to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom. The presence of cyclopropyl and isopropyl groups attached to the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate can then be reacted with an aldehyde in the presence of a base to form the desired furan derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the cyclopropyl and isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The cyclopropyl and isopropyl groups may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group.
3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid: Another furan derivative with a different ring structure.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-cyclopropyl-5-propan-2-ylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-6(2)9-5-8(11(12)13)10(14-9)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
GQPREJPAAOWBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(O1)C2CC2)C(=O)O |
Origin of Product |
United States |
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